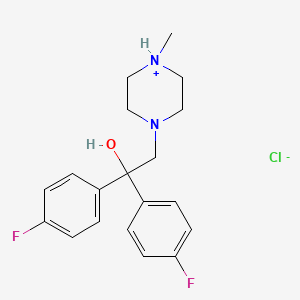
4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
概要
説明
4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a cyano and nitro group on the phenyl ring, and a tert-butyl ester group on the carboxylic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Cyanation: The addition of a cyano group to the phenyl ring.
Piperazine Formation: The formation of the piperazine ring through cyclization reactions.
Esterification: The conversion of the carboxylic acid group to a tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The piperazine ring may also play a role in modulating the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid methyl ester
- 4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid ethyl ester
- 4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
4-(2-Cyano-3-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
tert-butyl 4-(2-cyano-3-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-9-7-18(8-10-19)13-5-4-6-14(20(22)23)12(13)11-17/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXYIEJKQOOKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7951158.png)
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7951167.png)




![(2E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B7951189.png)


![4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B7951218.png)

![7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7951235.png)
